Butylamine Hydroiodide can serve as a starting material for the synthesis of quaternary ammonium salts. These salts possess unique properties like phase transfer catalysis and can be used in various organic reactions [].
The butylamine moiety in Butylamine Hydroiodide can be a useful source of the butylamine functional group for organic synthesis. Butylamine can be liberated from the hydroiodide salt through various methods, allowing its incorporation into target molecules [].
Specific details regarding the synthesis using Butylamine Hydroiodide would require further research into relevant scientific publications.
Butylamine Hydroiodide may find use in cell culture studies due to its potential effects on cell growth or differentiation. The amine group can interact with cellular components, and the hydroiodide salt might influence specific biological processes depending on the cell type [].
The impact of Butylamine Hydroiodide on biological systems is not well documented. However, research on structurally similar amines suggests potential applications in areas like enzyme inhibition or modulation of neurotransmitter activity. Further studies are needed to determine the specific effects of Butylamine Hydroiodide in biological systems [].
Butylamine Hydroiodide is a chemical compound with the molecular formula CHI and a molecular weight of 201.05 g/mol. It is a salt formed from butylamine, a primary amine, and hydroiodic acid. Butylamine itself is a colorless liquid that acquires a yellow color upon exposure to air and possesses a characteristic fishy odor typical of amines. The compound is soluble in water and organic solvents, making it relevant in various chemical applications .
The biological activity of Butylamine Hydroiodide is primarily associated with its role as a precursor in the synthesis of pharmaceuticals and agrochemicals. It exhibits weak basicity (pK around 10.78), which allows it to interact with biological systems, though its direct biological effects are less studied compared to its derivatives .
In terms of toxicity, butylamine has an LD of approximately 366 mg/kg in rats, indicating potential hazards upon exposure. Occupational exposure limits have been set at a ceiling of 5 parts per million for dermal contact .
Butylamine Hydroiodide can be synthesized through the reaction of butylamine with hydroiodic acid:
This reaction typically occurs under controlled conditions to ensure complete conversion and to manage the exothermic nature of the reaction. The resulting salt can be purified through recrystallization from suitable solvents.
Butylamine Hydroiodide finds applications in various fields:
Interaction studies involving Butylamine Hydroiodide often focus on its reactivity with various substrates, including:
Such studies are essential for understanding its behavior in different chemical environments and for optimizing its applications in industrial processes.
Butylamine Hydroiodide is part of a broader class of compounds known as alkylamines. Here are some similar compounds along with their unique characteristics:
| Compound | Molecular Formula | Unique Characteristics |
|---|---|---|
| Ethylamine | CHN | Smaller size; used extensively in organic synthesis |
| Propylamine | CHN | Intermediate for pharmaceuticals; similar reactivity |
| Sec-Butylamine | CHN | Secondary amine; different reactivity patterns |
| Tert-Butylamine | CHN | Tertiary amine; more sterically hindered |
Each compound exhibits unique reactivity based on its structure, influencing its applications and interactions within chemical processes .
The most fundamental and widely employed synthetic route for butylamine hydroiodide involves the direct neutralization reaction between butylamine and hydroiodic acid [1] . This acid-base reaction follows the general equation:
C₄H₉NH₂ + HI → C₄H₉NH₃⁺I⁻
The reaction proceeds via protonation of the amino group by the hydroiodic acid, forming the corresponding ammonium salt [3] [4]. The molecular formula of the resulting compound is C₄H₁₂IN with a molecular weight of 201.05 g/mol [5] [6].
Reaction Conditions and Mechanisms
The reaction typically occurs at room temperature (20-25°C) in aqueous or alcoholic medium [6] [7]. The process involves the transfer of a proton from the hydroiodic acid to the lone pair of electrons on the nitrogen atom of butylamine, forming a new nitrogen-hydrogen bond and converting the neutral amine to its protonated form [8]. The reaction is highly exothermic and requires careful temperature control to prevent decomposition or side reactions [9].
Optimized Procedure
The standard procedure involves dissolving butylamine in an appropriate solvent (water, ethanol, or methanol) at temperatures between 0-25°C [10] [6]. Hydroiodic acid is then added dropwise with continuous stirring to maintain the reaction temperature below 30°C. The reaction typically achieves completion within 30-60 minutes, yielding 85-95% of the theoretical product [6] [7].
Stoichiometric Considerations
The reaction requires a 1:1 molar ratio of butylamine to hydroiodic acid for optimal yield [6]. Excess hydroiodic acid can be employed to drive the reaction to completion, with typical equivalence ratios ranging from 1.1:1 to 1.5:1 [11]. The use of concentrated hydroiodic acid (57 weight percent) is preferred to minimize water content and facilitate product isolation [12].
Gas-Phase Synthesis
An alternative approach involves gas-phase reactions conducted at elevated temperatures (50-80°C) under anhydrous conditions [11]. This method offers advantages in terms of water elimination and can achieve high purity products, though it requires specialized equipment and longer reaction times (2-4 hours) [11].
Solution-Phase Crystallization
A modified approach utilizes controlled crystallization from solution, where butylamine is dissolved in organic solvents such as ethanol or methanol, followed by gradual addition of hydroiodic acid [12]. This method provides excellent control over crystal morphology and size distribution, yielding products with superior physical properties [12].
Microwave-Assisted Synthesis
Recent developments have explored microwave-assisted synthesis techniques, which can significantly reduce reaction times and improve yields [13]. This approach utilizes microwave irradiation to accelerate the neutralization reaction, achieving completion within 15-30 minutes with yields exceeding 90% [13].
Continuous Flow Synthesis
For larger-scale production, continuous flow reactors have been investigated as an alternative to batch processes [14]. These systems offer improved heat and mass transfer characteristics, leading to more consistent product quality and reduced reaction times [14].
Recrystallization Methods
The primary purification technique for butylamine hydroiodide involves recrystallization from mixed solvent systems [15] [16]. The most effective solvent combination consists of ethanol and water in ratios ranging from 1:1 to 3:1 [15]. The process involves dissolving the crude product in hot solvent (60-80°C), followed by controlled cooling to promote crystal formation [15].
The recrystallization procedure typically achieves purities of 97-99% with recovery rates of 85-92% [15]. The process effectively removes organic impurities, unreacted starting materials, and inorganic salts [15]. Crystal habit can be controlled by adjusting cooling rates and solvent composition [15].
Precipitation Techniques
Alternative purification methods employ precipitation from non-polar solvents [17]. Acetone-hexane solvent systems are particularly effective for removing organic impurities [17]. The crude product is dissolved in acetone, followed by gradual addition of hexane to induce precipitation [17]. This method achieves purities of 95-97% with recovery rates of 90-95% [17].
Solvent Washing Procedures
Solvent washing with diethyl ether provides an efficient method for removing residual organic impurities [18]. The crude product is suspended in diethyl ether at room temperature and stirred for 30-60 minutes [18]. The solid is then filtered and washed with fresh ether to achieve purities of 96-98% [18].
Vacuum Drying Operations
Final purification involves vacuum drying at controlled temperatures (40-60°C) to remove residual moisture and volatile impurities [5] [6]. This process achieves purities of 98-99% with recovery rates of 95-98% [5]. The dried product exhibits improved stability and shelf life [5].
Chromatographic Purification
For applications requiring exceptionally high purity, chromatographic methods can be employed [16]. Silica gel chromatography with polar eluents achieves purities exceeding 99%, though with reduced recovery rates of 70-80% [16]. This method is typically reserved for analytical standards or specialized research applications [16].
Total Nitrogen Analysis
The primary analytical method for determining purity involves total nitrogen analysis using the Kjeldahl method [10] [6]. This technique measures the nitrogen content of the sample, which should be ≥97.0% for pharmaceutical-grade material [10] [6]. The procedure involves digestion of the sample with concentrated sulfuric acid, followed by distillation and titration [19].
Argentometric Titration
Iodide content is determined through argentometric titration using standardized silver nitrate solution [10] [6]. The method involves dissolution of the sample in water, followed by titration with silver nitrate to the potentiometric endpoint [10]. Results should indicate ≥97.0% iodide content for acceptable quality [10] [6].
Melting Point Determination
Identity and purity are confirmed through melting point determination [20] [6]. Pure butylamine hydroiodide exhibits a melting point of 169-173°C [20] [6]. Deviations from this range indicate the presence of impurities or degradation products [20].
Spectroscopic Methods
Proton Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation [10] [21]. The spectrum should conform to the expected structure, with characteristic peaks for the butyl chain and ammonium protons [10]. High-Performance Liquid Chromatography (HPLC) analysis determines the impurity profile, with purity specifications of ≥98.0% typically required [10].
Moisture Content Analysis
Karl Fischer titration determines moisture content, which should be ≤0.5% for acceptable material [10]. The hygroscopic nature of butylamine hydroiodide necessitates careful moisture control during storage and handling [5] [6].
Loss on Drying
Volatile impurities are quantified through loss on drying tests conducted at controlled temperatures [10]. Weight loss should not exceed 0.5% when heated to 105°C for two hours [10].
Ash Content Determination
Inorganic impurities are assessed through ash content determination [10]. Samples are heated to 500-600°C in a muffle furnace, with ash content not exceeding 0.1% for high-quality material [10].
Laboratory Scale (1-10 grams)
At laboratory scale, synthesis focuses on reaction optimization and purity achievement [14]. Standard glassware including round-bottom flasks and magnetic stirrers are adequate for these quantities [14]. Key considerations include precise stoichiometry control and temperature management [14]. Yields of 90-95% are typically achievable with careful attention to reaction conditions [14].
Pilot Scale (100 grams - 1 kilogram)
Pilot scale operations require enhanced heat management and mixing efficiency [14]. Jacketed reactors with mechanical stirring systems become necessary to maintain temperature control during the exothermic reaction [14]. Critical parameters include mixing rate optimization and heat transfer coefficient determination [14]. Expected yields decrease to 85-92% due to increased heat and mass transfer limitations [14].
Semi-commercial Scale (1-10 kilograms)
Semi-commercial production introduces process safety considerations and waste handling requirements [14]. Pilot plant reactors with integrated cooling systems are essential for maintaining reaction control [14]. Reaction kinetics modeling becomes important for optimizing residence times and conversion rates [14]. Safety systems including emergency cooling and pressure relief are mandatory [14]. Yields typically range from 80-90% at this scale [14].
Commercial Scale (>10 kilograms)
Commercial production requires continuous operation capabilities and economic optimization [14]. Industrial reactors with advanced automation and process control systems are necessary [14]. Mass transfer limitations become increasingly significant, requiring specialized reactor designs [14]. Process control systems must monitor temperature, pressure, flow rates, and composition continuously [14]. Yields of 75-85% are typical for commercial operations due to process constraints [14].
Heat Transfer Considerations
The highly exothermic nature of the neutralization reaction requires careful heat management at all scales [22]. Heat removal capacity must be sufficient to maintain reaction temperatures below 30°C to prevent decomposition [22]. Cooling systems must be designed with adequate safety margins to handle reaction runaway scenarios [22].
Mixing and Mass Transfer
Efficient mixing becomes increasingly challenging at larger scales due to viscosity increases and scale-up limitations [22]. Impeller design and power input must be optimized to ensure adequate mixing without creating excessive shear [22]. Mass transfer coefficients decrease with scale, requiring longer residence times or enhanced mixing strategies [22].
Process Safety and Environmental Considerations
Handling of concentrated hydroiodic acid requires specialized safety equipment and procedures [9]. Vapor containment systems must be designed to prevent exposure to hazardous gases [9]. Waste streams containing iodide require appropriate treatment before discharge [9]. Environmental impact assessments are mandatory for commercial operations [9].
Economic Optimization
Commercial viability depends on optimizing raw material costs, energy consumption, and waste minimization [14]. Process integration opportunities should be evaluated to reduce overall production costs [14]. Solvent recovery systems may be economically justified at larger scales [14].
Quality Assurance Systems
Scaling up requires implementation of comprehensive quality assurance protocols [14]. In-process monitoring systems must be established to ensure consistent product quality [14]. Statistical process control methods should be employed to identify and correct process variations [14]. Validation studies are required to demonstrate process capability and reproducibility [14].
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